molecular formula C12H12N2OS2 B285480 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No. B285480
M. Wt: 264.4 g/mol
InChI Key: QBWFREIGPBSGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as MTA, and it belongs to the class of thiazole compounds. MTA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various applications in scientific research.

Mechanism of Action

MTA exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MTA also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Furthermore, MTA has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in cellular energy homeostasis.
Biochemical and Physiological Effects:
MTA has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. MTA also induces cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MTA has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. MTA is also relatively inexpensive compared to other compounds used in scientific research. However, MTA has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MTA. One area of interest is the development of novel MTA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of MTA's potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to elucidate the precise mechanisms of action of MTA and its potential interactions with other signaling pathways.

Synthesis Methods

MTA can be synthesized through a multi-step process that involves the reaction of 2-bromoacetophenone with thiosemicarbazide, followed by cyclization with potassium hydroxide. The resulting product is then reacted with phenylacetic acid to yield MTA. This synthesis method has been optimized to produce MTA in high yields and purity.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. MTA has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C12H12N2OS2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C12H12N2OS2/c1-9-7-16-12(13-9)17-8-11(15)14-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

QBWFREIGPBSGEW-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=CC=CC=C2

solubility

35.5 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.